Isotaxiresinol 9,9/'-acetonide

Overview

Description

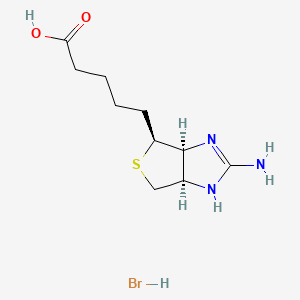

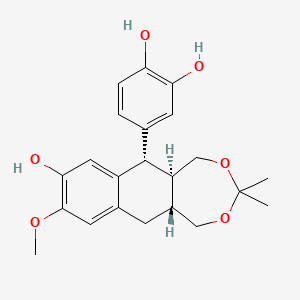

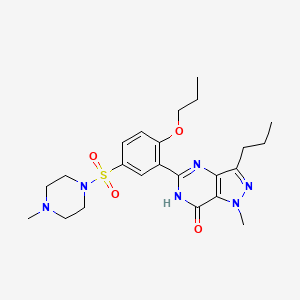

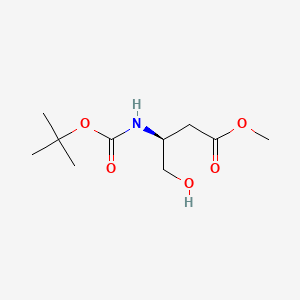

Isotaxiresinol 9,9’-acetonide is a lignan compound . It has a molecular formula of C22H26O6 and a molecular weight of 386.44 g/mol . The IUPAC name for this compound is 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol .

Molecular Structure Analysis

The molecular structure of Isotaxiresinol 9,9’-acetonide includes a benzodioxepin ring and a benzene ring . The benzodioxepin ring is substituted with hydroxy, methoxy, and methyl groups . The benzene ring is substituted with two hydroxy groups .

Physical And Chemical Properties Analysis

Isotaxiresinol 9,9’-acetonide has a molecular weight of 386.4 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 386.17293854 g/mol .

Scientific Research Applications

Anti-Osteoporotic Activity : Isotaxiresinol, a lignan isolated from Taxus yunnanensis, has been studied for its effects on bone loss and bone remodeling. It has shown promise in increasing bone mineral content and density, suggesting potential use in treating postmenopausal osteoporosis, especially for preventing bone fractures due to estrogen deficiency (Yin et al., 2006).

Cystic Fibrosis and Diabetes Treatment : Acetonides, including isotaxiresinol 9,9/'-acetonide, have been explored for their roles in treating cystic fibrosis and diabetes. For instance, isoLAB and isoDAB, enantiomeric carbon-branched pyrrolidine iminosugars, have been synthesized using acetonides and shown promising activity against specific enzymes related to these diseases (Best et al., 2010).

Macular Edema Treatment : The glucocorticoid triamcinolone acetonide has been used clinically to treat macular edema. Its mechanism involves inhibiting the swelling of retinal glial cells, which is a central cause of cytotoxic edema in the brain and retina (Uckermann et al., 2005).

Dental Pulp Therapy : Fluocinolone acetonide, another variant, has shown efficacy in dental pulp therapy. It demonstrated potential in reducing inflammation and stimulating the healing process of inflamed dental pulp (Muincharern et al., 2011).

Hypoglycemic Effects : Isotaxiresinol has also been researched for its hypoglycemic effects, particularly in diabetic rats. It has been effective in reducing fasting blood glucose levels, indicating potential utility in diabetes management (Banskota et al., 2006).

Mechanism of Action

Target of Action

Isotaxiresinol 9,9’-acetonide is a natural product that has been used for research related to life sciences . It’s worth noting that isotaxiresinol, a related compound, has been found to inhibit the production of tnf-alpha and ifn-gamma by activated macrophages .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Isotaxiresinol 9,9’-acetonide, it is recommended to store the compound at -20°C under seal in a ventilated, dry environment .

properties

IUPAC Name |

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACLBPGDLVRRRN-HTZUNMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104038 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252333-72-5 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)